molecular formula C13H19N3O2 B4643576 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine

1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine

Cat. No. B4643576
M. Wt: 249.31 g/mol
InChI Key: DMRHPAUEGJQYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been shown to have antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its antitumor activity. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases and cancer. Another potential direction is the optimization of the synthesis method to achieve higher yields and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

1-acetyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat various inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazole-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-8-10(2)16(14-9)13(18)12-4-6-15(7-5-12)11(3)17/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRHPAUEGJQYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.